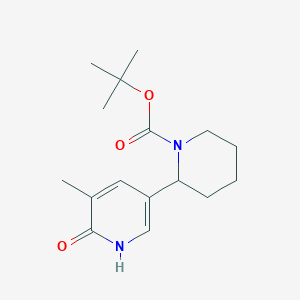

tert-Butyl 2-(6-hydroxy-5-methylpyridin-3-yl)piperidine-1-carboxylate

Description

tert-Butyl 2-(6-hydroxy-5-methylpyridin-3-yl)piperidine-1-carboxylate is a piperidine derivative featuring a tert-butyl carbamate group and a substituted pyridine ring. The pyridine moiety contains hydroxyl (-OH) and methyl (-CH₃) substituents at the 6- and 5-positions, respectively. This structural arrangement confers unique physicochemical properties, such as enhanced hydrogen-bonding capacity (due to the hydroxyl group) and moderate lipophilicity (from the methyl group). The tert-butyl carbamate group serves as a protective moiety for the piperidine amine, a common strategy in synthetic organic chemistry to stabilize intermediates during multi-step reactions .

Properties

Molecular Formula |

C16H24N2O3 |

|---|---|

Molecular Weight |

292.37 g/mol |

IUPAC Name |

tert-butyl 2-(5-methyl-6-oxo-1H-pyridin-3-yl)piperidine-1-carboxylate |

InChI |

InChI=1S/C16H24N2O3/c1-11-9-12(10-17-14(11)19)13-7-5-6-8-18(13)15(20)21-16(2,3)4/h9-10,13H,5-8H2,1-4H3,(H,17,19) |

InChI Key |

AHGDIOGXHQDLPZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CNC1=O)C2CCCCN2C(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(6-hydroxy-5-methylpyridin-3-yl)piperidine-1-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

Introduction of the tert-Butyl Group: The tert-butyl group is introduced via alkylation reactions using tert-butyl halides in the presence of a base.

Attachment of the Hydroxy-Methylpyridine Moiety: This step involves coupling reactions such as Suzuki-Miyaura coupling, where a boronic acid derivative of the hydroxy-methylpyridine is reacted with a halogenated piperidine intermediate.

Formation of the Carboxylate Group: The carboxylate group is introduced through esterification reactions using appropriate carboxylic acid derivatives.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The hydroxy group in the hydroxy-methylpyridine moiety can undergo oxidation to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form various reduced derivatives, depending on the reducing agents used.

Substitution: The piperidine ring and the pyridine moiety can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are used.

Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under basic or acidic conditions.

Major Products Formed:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry:

- Used as a building block in organic synthesis for the preparation of more complex molecules.

- Employed in the development of new synthetic methodologies and reaction mechanisms.

Biology:

- Investigated for its potential biological activities, including antimicrobial and anticancer properties.

- Used in the study of enzyme inhibition and receptor binding.

Medicine:

- Explored as a potential drug candidate for various therapeutic applications.

- Studied for its pharmacokinetic and pharmacodynamic properties.

Industry:

- Utilized in the production of specialty chemicals and intermediates.

- Applied in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of tert-Butyl 2-(6-hydroxy-5-methylpyridin-3-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The hydroxy-methylpyridine moiety can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The piperidine ring can enhance the binding affinity and specificity of the compound towards its targets. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Effects

- Hydroxyl (-OH) vs. Chloro (-Cl): The hydroxyl group in the target compound facilitates hydrogen bonding, which may enhance solubility in polar solvents or influence crystal packing (relevant for crystallography studies using tools like SHELX or ORTEP ).

- Methyl (-CH₃) vs. Methoxy (-OCH₃): The methyl group in the target compound contributes to lipophilicity, whereas methoxy groups in the dimethoxy analog () improve solubility and metabolic stability.

- Hydroxyl (-OH) vs. Acetamido (-NHCOCH₃): The acetamido group in introduces steric bulk and hydrogen-bond acceptor/donor sites, which could enhance binding affinity in biological systems compared to the simpler hydroxyl group.

Positional Isomerism

The target compound’s substituents occupy the 5- and 6-positions of the pyridine ring, while analogs in and feature substitutions at different positions (e.g., 2-chloro in pyrazine derivatives). Positional differences alter electronic distribution, affecting aromatic ring reactivity and intermolecular interactions.

Protective Group Stability

The tert-butyl carbamate group in the target compound is less prone to hydrolysis under basic conditions compared to methylcarbamate (), which may require milder deprotection conditions.

Biological Activity

Tert-Butyl 2-(6-hydroxy-5-methylpyridin-3-yl)piperidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity, mechanisms of action, and relevant research findings related to this compound, including data tables and case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

It has a molecular weight of approximately 292.37 g/mol, and its structure includes a piperidine ring substituted with a tert-butyl group and a hydroxymethylpyridine moiety. The presence of the hydroxyl group is significant for its biological interactions.

Antiviral Activity

Research indicates that derivatives of piperidine-based compounds exhibit notable antiviral properties. For instance, compounds similar to this compound have shown activity against various viruses, including herpes simplex virus (HSV) and tobacco mosaic virus (TMV) . The antiviral mechanism often involves inhibition of viral replication through interference with viral enzymes or host cell pathways.

Table 1: Summary of Antiviral Activities

| Compound | Virus Targeted | Mechanism of Action | Reference |

|---|---|---|---|

| Compound A | HSV | Inhibition of viral replication | |

| Compound B | TMV | Disruption of viral protein synthesis | |

| This compound | TBD | TBD | TBD |

Anti-inflammatory Properties

In addition to antiviral activity, piperidine derivatives have been studied for their anti-inflammatory effects. The introduction of hydroxyl groups in the pyridine structure can enhance the interaction with inflammatory mediators, potentially leading to reduced inflammation in various models .

Case Study: Anti-inflammatory Effects

A study examined the anti-inflammatory effects of piperidine derivatives in murine models. The results indicated that compounds with similar structural features to this compound significantly reduced markers of inflammation such as cytokines and prostaglandins.

The mechanisms underlying the biological activity of this compound can be attributed to:

- Enzyme Inhibition : Compounds may act as inhibitors of specific enzymes crucial for viral replication or inflammatory processes.

- Receptor Modulation : Interaction with cellular receptors involved in signaling pathways can lead to altered cellular responses.

- Bioisosteric Effects : The structural modifications in piperidine derivatives can enhance their bioavailability and efficacy through bioisosteric replacements .

Research Findings

Recent studies have focused on optimizing the pharmacological profile of piperidine derivatives. For example, modifications at the piperidine nitrogen or the introduction of various substituents on the pyridine ring have been shown to significantly affect biological activity . These findings underscore the importance of structure-activity relationships (SAR) in drug development.

Table 2: Structure-Activity Relationships

Q & A

Basic Questions

Q. What are the common synthetic routes for tert-Butyl 2-(6-hydroxy-5-methylpyridin-3-yl)piperidine-1-carboxylate, and what analytical methods validate its purity and structure?

- Synthetic Routes : The compound is typically synthesized via multi-step reactions involving coupling of pyridine and piperidine derivatives. For example, similar tert-butyl-protected piperidine compounds are synthesized using coupling agents like triethylamine and propionyl chloride under controlled temperatures (e.g., 0–20°C in dichloromethane) . Protecting groups (e.g., tert-butyl carbamate) are critical for intermediate stability during reactions.

- Analytical Validation : Nuclear magnetic resonance (NMR; H and C) and mass spectrometry (MS; ESI m/z) are standard for structural confirmation. For instance, H NMR peaks for tert-butyl groups typically appear at ~1.4 ppm, while pyridine protons resonate between 6.5–8.5 ppm . High-resolution MS ensures molecular ion consistency with theoretical values.

Q. How should researchers handle and store this compound to ensure stability during experiments?

- Handling : Use personal protective equipment (PPE) to avoid skin/eye contact. Work in a fume hood to minimize inhalation risks .

- Storage : Store in airtight containers under inert gas (e.g., nitrogen) at –20°C to prevent degradation. Avoid exposure to strong oxidizing agents or moisture, which may hydrolyze the tert-butyl carbamate group .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound, particularly when dealing with sensitive intermediates?

- Catalyst Selection : Use DMAP (4-dimethylaminopyridine) as a catalyst to enhance reaction efficiency in coupling steps .

- Temperature Control : Maintain low temperatures (0–5°C) during acid-sensitive steps (e.g., deprotection of tert-butyl groups) to minimize side reactions .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF or acetonitrile) improve solubility of intermediates, while dichloromethane is preferred for anhydrous conditions .

Q. What strategies are effective in resolving contradictions in spectroscopic data (e.g., NMR, MS) encountered during characterization?

- Deuterated Solvent Calibration : Ensure NMR solvents (e.g., CDCl, DMSO-d) are free of impurities that may shift peaks. Reference internal standards (e.g., TMS) for accurate chemical shift assignment .

- Isotopic Pattern Analysis : Use high-resolution MS to distinguish between molecular ion clusters and background noise. For example, a discrepancy in molecular weight could indicate incomplete deprotection or residual solvents .

Q. What are the key considerations when designing derivatives of this compound for structure-activity relationship (SAR) studies in drug discovery?

- Functional Group Modifications : Target the hydroxyl group on the pyridine ring for derivatization (e.g., esterification or glycosylation) to alter solubility or bioavailability .

- Piperidine Ring Substitutions : Introduce electron-withdrawing groups (e.g., fluorine) at the piperidine nitrogen to enhance metabolic stability .

- Biological Assay Design : Use in vitro calcium channel blockade assays to evaluate cardiovascular activity, as similar tert-butyl-protected piperidines show potential in this area .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.